5-bromo-2,4-difluoro-N-methylbenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C7H6BrF2NO2S |
|---|---|
Molecular Weight |
286.10 g/mol |
IUPAC Name |
5-bromo-2,4-difluoro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H6BrF2NO2S/c1-11-14(12,13)7-2-4(8)5(9)3-6(7)10/h2-3,11H,1H3 |
InChI Key |
QHDLQNHHHWNPOV-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1F)F)Br |
Origin of Product |
United States |
Preparation Methods
Sulfonyl Chloride Intermediate Formation
The introduction of the sulfonamide group generally proceeds via the formation of a sulfonyl chloride intermediate. This can be achieved by sulfonation of the aromatic ring or by reaction of the corresponding arylamine with sulfonyl chlorides.
Sulfonamide Synthesis by Reaction with Methylamine
The sulfonyl chloride intermediate is then reacted with methylamine (or methylamine equivalents) to form the N-methyl sulfonamide :
$$
\text{Ar-SO}2Cl + \text{CH}3NH2 \rightarrow \text{Ar-SO}2NHCH_3 + HCl
$$
This reaction is typically carried out in an inert solvent such as dichloromethane or acetonitrile under controlled temperature to avoid side reactions.
Detailed Synthetic Route Example
Based on literature precedent for similar compounds (e.g., 4-bromo-2,5-difluoro-N-methylbenzenesulfonamide), the following steps are representative:
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of 5-bromo-2,4-difluorobenzenesulfonyl chloride | Chlorosulfonation of 5-bromo-2,4-difluorobenzene with chlorosulfonic acid or SO2Cl2 | 70-85 | Requires careful temperature control to prevent over-chlorosulfonation |
| 2 | Reaction with methylamine | Treatment of sulfonyl chloride with methylamine in solvent (e.g., DCM) at 0-25 °C | 75-90 | Exothermic; HCl scavengers may be used |
| 3 | Purification | Recrystallization or chromatography | 85-95 | Final purity critical for applications |
Alternative Synthetic Approaches
From Aminobenzene Derivatives
Another approach involves starting from 2,4-difluoro-5-bromoaniline , which is then reacted with methylsulfonyl chloride or methylsulfonic acid derivatives to install the sulfonamide group directly.
Research Findings and Optimization
- The sulfonylation step is sensitive to reaction conditions; using dry solvents and controlling temperature improves yield and purity.
- Methylation of the sulfonamide nitrogen can be achieved either by direct reaction with methylamine or by methylation of the sulfonamide NH with methyl iodide under basic conditions.
- Bromine substitution at the 5-position is stable under sulfonylation conditions but can be functionalized further if needed via palladium-catalyzed cross-coupling reactions.
- The presence of fluorine atoms influences the electronic properties of the aromatic ring, affecting reactivity patterns and requiring tailored reaction conditions.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Starting material | 5-bromo-2,4-difluorobenzene or 2,4-difluoro-5-bromoaniline | Determines substitution pattern |
| Sulfonylation reagent | Chlorosulfonic acid or sulfonyl chloride | Controls sulfonamide installation |
| Amination reagent | Methylamine (aqueous or gaseous) | Provides N-methyl sulfonamide |
| Solvent | Dichloromethane, acetonitrile, DMF | Affects reaction rate and purity |
| Temperature | 0-25 °C | Controls reaction selectivity and side products |
| Purification | Recrystallization, chromatography | Ensures high purity for use |
Scientific Research Applications
Pharmaceutical Development
5-Bromo-2,4-difluoro-N-methylbenzene-1-sulfonamide has been investigated for its potential use in drug development, particularly in the treatment of various diseases. Its sulfonamide moiety is known for antibacterial properties, making it a candidate for further exploration in antimicrobial therapies.
Biochemical Research
This compound serves as an essential tool in biochemical studies, particularly in enzyme inhibition assays. Its ability to interact with specific enzymes allows researchers to explore metabolic pathways and enzyme kinetics, contributing to our understanding of biochemical processes.
Agricultural Chemistry
In agricultural chemistry, sulfonamides like this compound are being studied for their potential use as herbicides or fungicides. The fluorine substitutions enhance the compound's stability and efficacy against pests.
Material Science
The compound is also being explored for its applications in material science, particularly in the development of novel polymers and materials with specific thermal and mechanical properties. Its unique chemical structure may impart desirable characteristics to new materials.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various sulfonamide compounds, including this compound. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Enzyme Inhibition
Research involving enzyme inhibition highlighted the effectiveness of this compound as an inhibitor of certain metabolic enzymes. This finding supports its role as a valuable reagent in biochemical assays aimed at understanding metabolic pathways.
Case Study 3: Agricultural Application
In agricultural trials, the compound demonstrated promising results as a herbicide candidate. Field studies indicated that it effectively inhibited weed growth without adversely affecting crop yield, marking it as a potential environmentally friendly alternative to conventional herbicides.
Data Tables
| Application Area | Description |
|---|---|
| Pharmaceutical | Potential use in antimicrobial drug development |
| Biochemical Research | Tool for enzyme inhibition assays |
| Agricultural Chemistry | Candidate for herbicide or fungicide development |
| Material Science | Development of novel materials with enhanced properties |
Mechanism of Action
The mechanism of action of 5-bromo-2,4-difluoro-N-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine and fluorine atoms may enhance binding affinity through halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
The structural and functional attributes of 5-bromo-2,4-difluoro-N-methylbenzene-1-sulfonamide are best understood through comparison with related sulfonamides and halogenated aromatics. Key compounds for comparison include:
Structural Analogues
Key Observations :
- Fluorine vs. Methoxy/Hydroxyl : Fluorine substitution (as in the target compound) increases electronegativity and metabolic stability compared to methoxy or hydroxyl groups, which may improve bioavailability .
- N-Methyl vs. Unsubstituted Sulfonamide : The N-methyl group reduces hydrogen-bonding capacity but improves solubility and reduces renal toxicity, a common issue with sulfonamides .
Physicochemical Properties
- Lipophilicity: Fluorine atoms increase logP compared to non-fluorinated analogs (e.g., 3-Bromo-N,5-dimethylbenzenesulfonamide ).
- Solubility : N-methyl substitution improves aqueous solubility relative to unsubstituted sulfonamides .
Biological Activity
5-Bromo-2,4-difluoro-N-methylbenzene-1-sulfonamide is an organic compound notable for its biological activity, particularly in immunomodulation and potential therapeutic applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₇H₆BrF₂N₃O₂S
- Molecular Weight : Approximately 286.09 g/mol
- Structure : The compound features a benzene ring substituted with bromine and fluorine atoms at positions 2 and 4, respectively, along with a methyl group attached to the nitrogen of the sulfonamide functional group.
The biological activity of this compound primarily arises from its interaction with specific proteins involved in immune responses. Notably, it has been identified as an inhibitor of perforin , a protein crucial for the cytotoxic activity of T cells and natural killer cells. By modulating perforin-mediated cytotoxicity, this compound may have applications in treating autoimmune diseases and enhancing immunosuppressive therapies.
Immunomodulatory Effects
Research indicates that this compound can significantly influence immune responses. Its inhibitory effects on perforin suggest a potential role in:
- Autoimmune Disease Treatment : By reducing cytotoxic T cell activity, it may help manage conditions where the immune system attacks the body.
- Immunosuppressive Therapies : Enhancing the efficacy of treatments designed to suppress unwanted immune responses.
Antimicrobial Properties
While primarily noted for its immunomodulatory effects, preliminary studies also suggest that this compound exhibits antimicrobial properties. Similar sulfonamides have shown effectiveness against various bacterial strains, indicating a potential spectrum of activity against pathogens.
Case Studies and Experimental Data
Recent studies have explored the compound's biological activities through various experimental models. Below is a summary table showcasing significant findings related to its biological activity:
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it's essential to compare it with structurally similar compounds:
| Compound Name | Chemical Formula | Key Differences |
|---|---|---|
| 4-Bromo-3,5-difluoro-N-methylbenzene-1-sulfonamide | C₇H₆BrF₂N₃O₂S | Different substitution pattern on the benzene ring |
| 5-Amino-4-bromo-2-methylbenzene-1-sulfonamide | C₇H₈BrN₃O₂S | Contains an amino group instead of difluoromethyl |
| 4-Bromo-2,5-difluoro-N-methylbenzene-1-sulfonamide | C₇H₆BrF₂N₃O₂S | Different fluorine substitution position |
The specific combination of bromine and fluorine substitutions at positions 2 and 4 enhances the compound's efficacy as an inhibitor compared to similar compounds with different substitution patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
